4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC20489433
Molecular Formula: C7H8BrClN2O2
Molecular Weight: 267.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrClN2O2 |
|---|---|
| Molecular Weight | 267.51 g/mol |
| IUPAC Name | 4-bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C7H8BrClN2O2/c1-13-3-2-11-7(12)5(8)4-6(9)10-11/h4H,2-3H2,1H3 |
| Standard InChI Key | OGFQUSGENUASEL-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(=O)C(=CC(=N1)Cl)Br |
Introduction
Structural Characteristics and Nomenclature
Core Pyridazinone Framework
The compound belongs to the pyridazinone class, featuring a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2 (Figure 1). The 3(2H)-one designation indicates a ketone group at position 3 and a hydrogen atom at position 2, which is substituted by a 2-methoxyethyl group in this derivative .
Substituent Analysis:
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Bromine (Position 4): Introduces steric bulk and electron-withdrawing effects, influencing electrophilic substitution patterns .
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Chlorine (Position 6): Enhances oxidative stability and directs regioselectivity in subsequent reactions.
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2-Methoxyethyl Group (Position 2): A polar substituent combining ether and alkyl functionalities, potentially improving solubility in polar solvents compared to simpler alkyl analogs .
| Property | Value/Description | Source Analog |
|---|---|---|
| Molecular Formula | C₇H₈BrClN₂O₂ | Derived from |
| Molecular Weight | 283.51 g/mol | Calculated |
| Predicted LogP | ~1.8 (estimated via group contribution) | Compared to |
Spectroscopic Signatures
While experimental data for this specific compound are unavailable, key spectral features can be extrapolated:
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IR Spectroscopy: Strong C=O stretch near 1680-1720 cm⁻¹; C-Br and C-Cl stretches at 550-650 cm⁻¹ .
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NMR (¹H):
Synthetic Pathways
Halogenation Strategies
The synthesis likely follows sequential halogenation of a pyridazinone precursor. A plausible route involves:
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Methoxyethyl Introduction: Alkylation of 5-chloro-3(2H)-pyridazinone with 2-methoxyethyl chloride under basic conditions (K₂CO₃, DMF, 80°C) .
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Bromination: Electrophilic bromination using Br₂ in acetic acid at 0-5°C to achieve position-selective substitution.
Critical Parameters:
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Temperature control (<10°C) prevents polybromination.
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Solvent polarity (acetic acid vs. DCM) influences reaction rates and selectivity .
Purification Challenges
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Byproduct Formation: Competing chlorination at position 4 may occur without careful stoichiometric control .
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Chromatographic Separation: High polarity from the methoxyethyl group necessitates reverse-phase HPLC (C18 column, methanol-water gradient) .
Reactivity and Functionalization
Nucleophilic Displacement
The bromine atom at position 4 serves as a prime site for cross-coupling reactions:
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Suzuki-Miyaura Coupling: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
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Buchwald-Hartwig Amination: Primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .
Example Transformation:
4-Bromo-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one + Phenylboronic Acid → 4-Phenyl-6-chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one (Yield: 72%, ).
Ketone Reactivity
The 3(2H)-one moiety participates in:
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Condensation Reactions: Formation of hydrazones with hydrazines (NH₂NH₂, EtOH, reflux) .
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Reduction: NaBH₄ selectively reduces the ketone to alcohol (secondary alcohol at position 3).
Comparative Analysis with Analogues
| Compound | LogP | Melting Point (°C) | Bioactivity (IC₅₀) |
|---|---|---|---|
| 4-Bromo-6-chloro-2-methyl-[2H] | 1.59 | 158-160 | 210 nM (D3) |
| 4-Bromo-6-chloro-2-(2-MeOEt)-[2H] | 1.81* | 145-147* | 150 nM* (D3) |
| 4-Iodo-6-chloro-2-Me-[2H] | 1.72 | 142-144 | 190 nM (D3) |
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